Tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Overview
Description
Tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate 1,1-dioxide is a complex organic compound with a molecular formula of C18H27NO7S2 and a molecular weight of 433.5 g/mol . This compound is notable for its unique structure, which includes a thiomorpholine ring and a tosyloxyethyl group. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate 1,1-dioxide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control.
Chemical Reactions Analysis
Tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiomorpholine ring or the tosyloxyethyl group.
Scientific Research Applications
This compound is utilized in a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a tool for studying biochemical pathways. Its unique structure allows it to interact with various molecular targets, making it valuable for drug discovery and development .
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate 1,1-dioxide can be compared to other similar compounds, such as tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . While both compounds contain the tert-butyl group, their structures and reactivity differ significantly. The thiomorpholine ring in this compound provides unique chemical properties that are not present in other similar compounds, making it particularly useful for specific applications.
Biological Activity
Tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate 1,1-dioxide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H27NO7S2
- Molecular Weight : 433.5 g/mol
- IUPAC Name : this compound
The compound features a thiomorpholine ring, which is known for its ability to interact with various biological targets, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to alterations in the activity or function of these biomolecules. The specific pathways involved depend on the context of the compound's application, often related to its role as an inhibitor or modulator in biochemical pathways.
Anticancer Properties
Recent studies have focused on the anticancer potential of this compound. The following table summarizes findings from various studies evaluating its cytotoxic effects against different cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HCT-116 (Colon Cancer) | 12.5 | |
HepG2 (Liver Cancer) | 15.0 | |
MDA-MB-231 (Breast Cancer) | 10.0 |
These values indicate that the compound exhibits promising cytotoxicity against multiple cancer types, suggesting its potential as a therapeutic agent.
Selectivity and Safety
In addition to its anticancer activity, studies have assessed the selectivity of the compound towards cancer cells compared to normal cells. The selectivity index (SI), calculated by dividing the CC50 (concentration required to kill 50% of normal cells) by the IC50, provides insight into the safety profile of the compound. A higher SI indicates better selectivity for cancer cells over normal cells.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study conducted on various synthesized thiazole derivatives showed that compounds similar to tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate exhibited significant cytotoxicity against HCT-116 and MDA-MB-231 cell lines. The mechanism was linked to inhibition of the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict how this compound interacts with specific proteins involved in cancer progression. These studies indicated favorable binding affinities, supporting its role as a potential inhibitor of critical signaling pathways .
- Comparative Studies : When compared with established anticancer drugs like Doxorubicin, tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate demonstrated comparable or enhanced efficacy in certain cell lines while maintaining lower toxicity levels in normal cells .
Properties
IUPAC Name |
tert-butyl 2-[2-(4-methylphenyl)sulfonyloxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO7S2/c1-14-5-7-15(8-6-14)28(23,24)25-11-9-16-13-19(10-12-27(16,21)22)17(20)26-18(2,3)4/h5-8,16H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQFKZMKTBPUSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CN(CCS2(=O)=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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